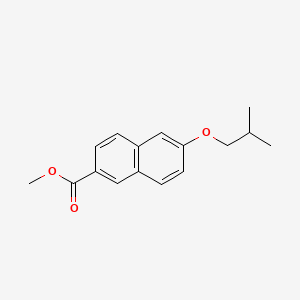

Methyl 6-isobutoxy-2-naphthoate

Description

Properties

Molecular Formula |

C16H18O3 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

methyl 6-(2-methylpropoxy)naphthalene-2-carboxylate |

InChI |

InChI=1S/C16H18O3/c1-11(2)10-19-15-7-6-12-8-14(16(17)18-3)5-4-13(12)9-15/h4-9,11H,10H2,1-3H3 |

InChI Key |

MIGFVQCWUJIYBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-Naphthoic Acid Derivatives

The starting material, 6-hydroxy-2-naphthoic acid, is commonly esterified at the carboxylic acid group to form methyl 6-hydroxy-2-naphthoate. This is typically achieved via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Methyl iodide, K2CO3, acetone or butyl acetate, reflux | 85-93 | High yield, mild conditions preferred |

| Methylation | Dimethyl sulfate, aqueous or organic solvent, 75-90 °C | 80-90 | Efficient methylation of carboxyl group |

For example, methylation of 6-hydroxy-1-naphthoic acid with dimethyl sulfate in butyl acetate at 85-90 °C with potassium carbonate yields methyl 6-hydroxy-1-naphthoate in high yield.

Introduction of the Isobutoxy Group at the 6-Position

The key functionalization involves alkylation of the 6-hydroxy group with an isobutyl halide (commonly 1-bromoisobutane) to form the 6-isobutoxy substituent.

- Dissolve methyl 6-hydroxy-2-naphthoate in an aprotic solvent such as acetone or acetonitrile.

- Add a base such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl.

- Add 1-bromoisobutane dropwise and stir at elevated temperature (50-80 °C) for several hours.

- Work-up involves filtration, extraction, and purification by recrystallization or chromatography.

This alkylation step is supported by analogous procedures where 6-hydroxy-2-naphthoic acid derivatives were alkylated with 1-bromobutane to yield 6-butoxy derivatives in good yield.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Comments |

|---|---|---|---|---|---|

| Esterification | Methyl iodide, K2CO3, acetone or butyl acetate | 75-85 | 2-4 hours | 85-93 | Efficient methyl ester formation |

| Methylation (hydroxy group) | Dimethyl sulfate, K2CO3, butyl acetate or water | 85-90 | 2-3 hours | 80-90 | High purity product |

| Alkylation (isobutoxy) | 1-Bromoisobutane, K2CO3 or NaH, acetone | 50-80 | 4-8 hours | 70-85 | Formation of 6-isobutoxy group |

| Purification | Filtration, extraction, recrystallization | Room temperature | - | - | Standard organic work-up |

Analytical and Characterization Notes

- Intermediate and final compounds are typically characterized by ^1H and ^13C NMR spectroscopy to confirm substitution patterns and purity.

- Thin-layer chromatography (TLC) is used to monitor reaction progress, especially in methylation and alkylation steps.

- High yields and purity are achievable by controlling reaction stoichiometry and temperature.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-isobutoxy-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 6-isobutoxy-2-naphthoic acid.

Reduction: Formation of 6-isobutoxy-2-naphthol.

Substitution: Formation of various substituted naphthalene derivatives depending on the specific reaction conditions.

Scientific Research Applications

Methyl 6-isobutoxy-2-naphthoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-isobutoxy-2-naphthoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on Physical Properties

The substituent at the 6-position significantly influences molecular weight, polarity, and thermal stability. Key comparisons include:

| Compound | Substituent (6-position) | Molecular Formula | Molecular Weight | Melting Point (°C) |

|---|---|---|---|---|

| Methyl 6-bromo-2-naphthoate | Bromo | C₁₂H₉BrO₂ | 265.1 | Not reported |

| Methyl 6-(dimethylamino)-2-naphthoate | Dimethylamino | C₁₄H₁₅NO₂ | 229.3 | Not reported |

| 6-(Methoxycarbonyl)-2-naphthoic acid | Methoxycarbonyl | C₁₃H₁₀O₄ | 230.2 | 270–290 |

| Methyl 6-((Isobutylthio)methyl)-2-naphthoate (48) | Isobutylthioether | C₁₇H₂₀O₂S | 294.4 | Oily liquid (94% purity) |

- Bromo vs.

- Dimethylamino: The polar dimethylamino group likely increases solubility in polar solvents due to hydrogen bonding capacity .

- Thermal Stability : The high melting point of 6-(Methoxycarbonyl)-2-naphthoic acid (270–290°C) suggests strong intermolecular hydrogen bonding, absent in ester derivatives like Methyl 6-bromo-2-naphthoate .

2.3 Stability and Functional Group Compatibility

- Ester vs. Carboxylic Acid : The methoxycarbonyl group in Methyl 6-isobutoxy-2-naphthoate is hydrolytically stable under basic conditions, unlike carboxylic acids (e.g., 6-(Methoxycarbonyl)-2-naphthoic acid), which require careful pH control .

- Electron-Withdrawing vs. In contrast, dimethylamino (electron-donating) enhances reactivity in such reactions .

Q & A

Q. How can computational modeling enhance the design of this compound-based materials?

- Methodological Answer : Perform molecular docking to predict binding affinities for target proteins or MOFs. Use MD simulations to assess thermodynamic stability in polymer matrices. Validate predictions with experimental DSC/TGA data for melting points and degradation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.